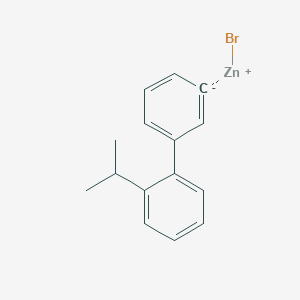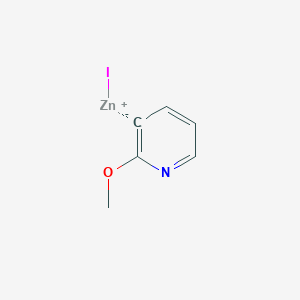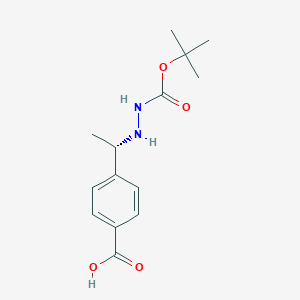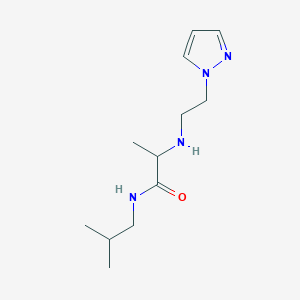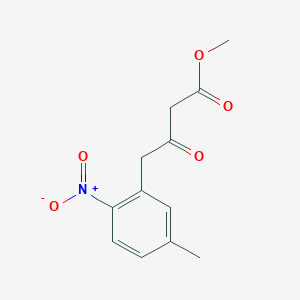
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .
Industrial Production Methods
For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-chloro-3-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-bromo-2-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-chloro-2-methoxyphenyl)-3-oxobutanoate
Uniqueness
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10ClNO5 |
|---|---|
Peso molecular |
271.65 g/mol |
Nombre IUPAC |
methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3 |
Clave InChI |
JIAMYYLLJPEXPD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


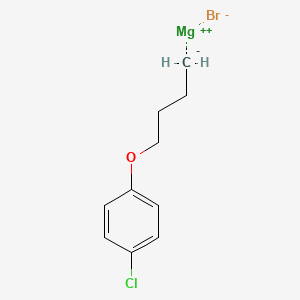
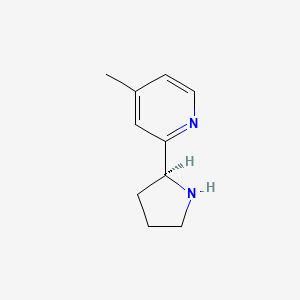
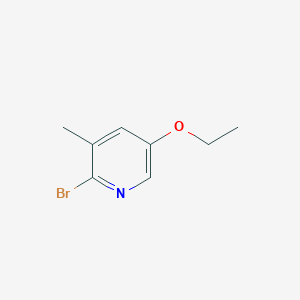
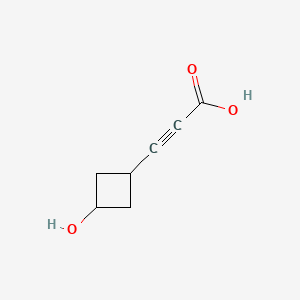
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
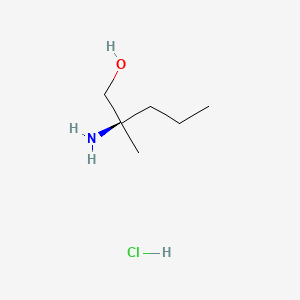
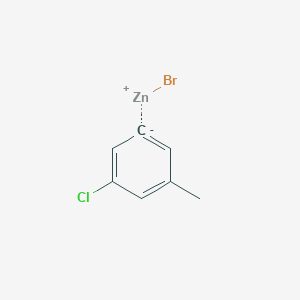
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
